Megastigmatrienone A

Descripción general

Descripción

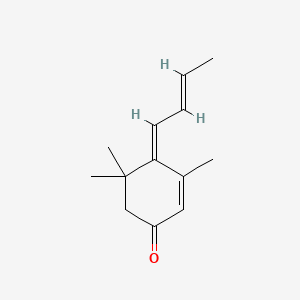

Megastigmatrienone A is a chemical compound with the molecular formula C13H18O. It is a significant neutral aroma component in tobacco and is known for its spicy and tobacco-like aroma. This compound is often found as a mixture of four isomers and is a degradation product of carotenoids .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Megastigmatrienone A typically involves the oxidation of alpha-ionone by tert-butyl hydroperoxide under the catalysis of vanadyl acetylacetonate to generate 3-oxo-alpha-ionone. This intermediate is then hydroborated in ethanol solution to obtain 3-oxo-alpha-ionol. Finally, solid p-toluenesulfonic acid is directly added for reflux dehydration to prepare this compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be simple and convenient, with mild conditions to facilitate industrial application .

Análisis De Reacciones Químicas

Oxidation Reactions

Megastigmatrienone A is synthesized via oxidation of α-ionone derivatives . Key protocols include:

-

Tert-butyl hydroperoxide (TBHP) -mediated oxidation of α-ionol acetate catalyzed by vanadyl acetylacetonate or periodic acid at −5°C–25°C, producing 3-oxo-α-ionol acetate with yields >80% .

-

Optimal conditions: Acetone solvent, 25–35°C reaction temperature, and 1–8 hours duration .

Reduction Reactions

Hydroboration is employed for selective reduction:

-

Potassium borohydride (KBH₄) reduces 3-oxo-α-ionone to 3-oxo-α-ionol in ethanol at 25–30°C.

-

Anhydrous calcium chloride enhances selectivity, achieving >90% conversion efficiency .

Dehydration Reactions

Acid-catalyzed dehydration forms the final product:

-

p-Toluenesulfonic acid induces dehydration of 3-oxo-α-ionol under reflux (80–82°C), yielding megastigmatrienone with 55% GC purity pre-purification .

-

Column chromatography purification elevates purity to ≥70% .

Isomerization Reactions

This compound exists as four isomers (A, B, C, D), with ratios altered via external stimuli:

| Isomer | Initial Ratio (Raw Material) | Post-Microwave Ratio |

|---|---|---|

| A | 7 | 3 |

| B | 49 | 56 |

| C | 8 | 0 |

| D | 36 | 41 |

Microwave irradiation eliminates isomer C and enhances B and D proportions, suggesting thermodynamically driven isomer redistribution .

Stability-Influencing Reactions

Environmental factors induce decomposition:

-

Atmospheric oxygen and reactive radicals degrade megastigmatrienone at temperatures above −20°C over 12 months .

-

Stabilization strategies:

Industrial-Scale Reaction Optimization

Synthesis routes prioritize scalability and cost-efficiency:

-

Three-step process (oxidation → reduction → dehydration) achieves a total yield of 52.6% with GC purity ≥70% .

-

Key industrial parameters:

This synthesis and reactivity profile underscores this compound’s versatility as a target compound in flavor chemistry, while stability challenges highlight the need for advanced stabilization technologies in industrial applications .

Aplicaciones Científicas De Investigación

Chemical Applications

Reference Material in Aroma Research

Megastigmatrienone A serves as a reference compound in the study of aroma compounds. It is particularly valuable in the flavor and fragrance industry, where it is utilized to assess the stability and characteristics of various aromatic substances.

Chemical Reactions

The compound undergoes several chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form derivatives like 3-oxo-alpha-ionone and 3-oxo-alpha-ionol, which are important in synthetic organic chemistry.

Biological Applications

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory properties. It has been shown to inhibit the expression of pro-inflammatory cytokines and leukocyte adhesion molecules by interfering with the NF-κB signaling pathway. This mechanism suggests its potential therapeutic applications in inflammatory diseases.

Molecular Docking Studies

In silico studies have demonstrated that this compound has strong binding interactions with proteins associated with diseases such as syphilis (Treponema pallidum) and liver cirrhosis. The compound showed a binding energy of -5.02 kcal/mol against syphilis, indicating its potential as a therapeutic agent .

Medicinal Applications

Therapeutic Potential

Ongoing research is focused on exploring the therapeutic applications of this compound due to its bioactive properties. Its effectiveness as an inhibitor against various diseases highlights its promise in drug development .

Industrial Applications

Flavor and Fragrance Industry

this compound is widely used in the flavor and fragrance industry, particularly in tobacco products, perfumes, and cosmetics. Its unique aroma profile makes it an essential ingredient in these products .

Case Study 1: Stability and Homogeneity

A feasibility study conducted on the stability and homogeneity of this compound aimed at developing a certified reference material (CRM). The study found that atmospheric reactive radicals significantly affect the compound's stability. Recommendations included using argon-substituted packaging and storing it at temperatures below -20°C to maintain its quality .

Case Study 2: Molecular Interaction Analysis

A molecular docking analysis revealed that this compound forms hydrogen bonds with key amino acids in proteins related to syphilis and liver cirrhosis. The findings suggest that this compound could be developed into a novel drug targeting these diseases based on its binding efficiency and interaction profiles .

Data Summary Table

Mecanismo De Acción

The mechanism of action of Megastigmatrienone A involves the inhibition of NF-κB-dependent transcription, which is a key pathway in the inflammatory response. By inhibiting this pathway, this compound can reduce the expression of pro-inflammatory cytokines and leukocyte adhesion molecules .

Comparación Con Compuestos Similares

Megastigmatrienone A is similar to other megastigmane derivatives such as β-damascenone, 3-hydroxy-β-damascenone, and 3-oxo-7,8-dihydro-α-ionol. These compounds share similar structures and are also degradation products of carotenoids. this compound is unique due to its specific aroma profile and its significant role in the tobacco industry .

List of Similar Compounds

- β-Damascenone

- 3-Hydroxy-β-damascenone

- 3-Oxo-7,8-dihydro-α-ionol

- α-Ionone

- β-Ionone

- 7,8-Dihydro-β-ionone

- Damascone

Actividad Biológica

Megastigmatrienone A is a naturally occurring compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound is a type of megastigmatrienone, which belongs to the class of terpenes. Its molecular structure allows it to interact with various biological systems, leading to its significant pharmacological properties. It has been shown to comply with Lipinski's Rule of Five, indicating favorable drug-likeness properties essential for further development as a therapeutic agent .

In Vitro Studies

Research has demonstrated that this compound exhibits potent antimicrobial activity. In a study focusing on the methanolic extract of Hyptis suaveolens, this compound was identified as the most bioactive compound against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values indicated strong efficacy against five types of bacteria and one fungal species .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Bacillus subtilis | 8 |

| Candida albicans | 64 |

| Pseudomonas aeruginosa | 32 |

The mechanism by which this compound exerts its antimicrobial effects involves inhibition of dihydrofolate reductase (DHFR), an essential enzyme for bacterial growth. In silico studies have shown that this compound binds effectively to DHFR, demonstrating a binding energy of -6.8 kcal/mol, which suggests a strong interaction that could inhibit enzyme activity .

Case Studies

In addition to its antimicrobial properties, this compound has been investigated for its potential role in treating conditions such as diabetes. For instance, extracts containing this compound showed α-glucosidase inhibitory activity, which is crucial for managing postprandial blood sugar levels. The IC50 values from various fractions of Clinacanthus nutans indicated significant inhibitory effects, with the most active fraction exhibiting an IC50 value of 3.07 µg/mL .

Table 2: α-Glucosidase Inhibition by Plant Extracts Containing this compound

| Extract Type | IC50 (µg/mL) |

|---|---|

| n-Hexane Fraction | 3.07 |

| Ethyl Acetate Fraction | 50.0 |

| Methanol Fraction | 133.0 |

Additional Biological Activities

This compound also demonstrates antioxidant properties, contributing to its overall therapeutic potential. Studies have shown that it possesses significant radical scavenging abilities, which can be beneficial in preventing oxidative stress-related diseases .

Propiedades

IUPAC Name |

(4Z)-4-[(E)-but-2-enylidene]-3,5,5-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-5-6-7-12-10(2)8-11(14)9-13(12,3)4/h5-8H,9H2,1-4H3/b6-5+,12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQXHTWJSZXYSK-DVIJZSFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=C1C(=CC(=O)CC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/1\C(=CC(=O)CC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315386 | |

| Record name | Megastigmatrienone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear to pale yellowish liquid; Fruity floral tobacco-like aroma | |

| Record name | 4-(2-Butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one (mixture of isomers) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2034/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | 4-(2-Butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one (mixture of isomers) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2034/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.985-1.005 | |

| Record name | 4-(2-Butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one (mixture of isomers) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2034/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5492-79-5, 13215-88-8, 5164-78-3 | |

| Record name | Megastigmatrienone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5492-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Megastigmatrienone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005492795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Megastigmatrienone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013215888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Megastigmatrienone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Z,E)-4-(2-butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E,E)-4-(2-butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEGASTIGMATRIENONE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QY2F7PCN3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.